molecular formula C18H21NO3 B5312066 N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide

N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No. B5312066
M. Wt: 299.4 g/mol
InChI Key: JYYFZHYBMPWGQJ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide, also known as NMBA, is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are many potential future directions for research on N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide. One area of interest is the development of new drugs based on the structure of N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide. Another area of interest is the investigation of the mechanism of action of N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide, which could lead to the development of new therapies for a variety of diseases. Additionally, further research is needed to explore the potential applications of N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide in the field of regenerative medicine.

Synthesis Methods

N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzyl chloride with 4-methoxy-3-methylphenylacetonitrile, followed by hydrolysis and reduction. The final product is obtained through recrystallization.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and analgesic properties. Studies have also shown that N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide has potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-10-14(8-9-16(13)21-2)11-18(20)19-12-15-6-4-5-7-17(15)22-3/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYFZHYBMPWGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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